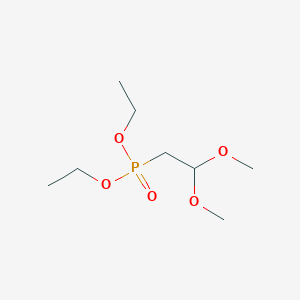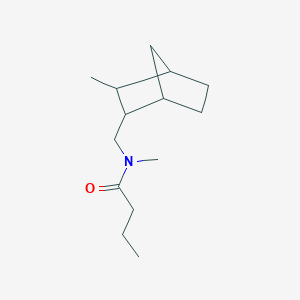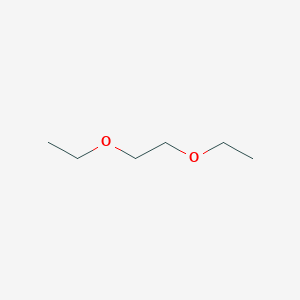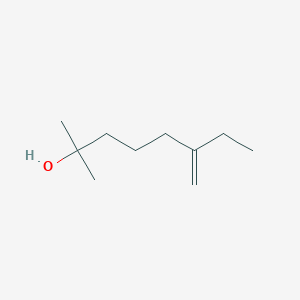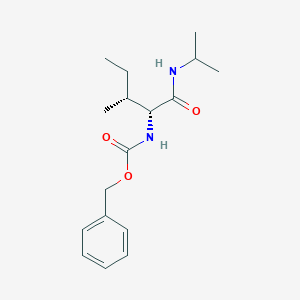
Saralasin
Übersicht
Beschreibung
Saralasin ist ein kompetitiver Angiotensin-II-Rezeptor-Antagonist mit partieller agonischer Aktivität. Es handelt sich um ein Peptidanalogon von Angiotensin II, das sich an drei Stellen unterscheidet: Sarcosin ersetzt Asparaginsäure an Position 1, Valin ersetzt Isoleucin an Position 5 und Alanin ersetzt Phenylalanin an Position 8 . This compound wurde historisch verwendet, um die renovaskuläre Hypertonie von der essentiellen Hypertonie zu unterscheiden, bevor es 1984 aufgrund vieler falsch-positiver und falsch-negativer Berichte eingestellt wurde .
Herstellungsmethoden
This compound wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, eine Methode, die häufig für die Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die spezifische Sequenz für this compound umfasst Sarcosin, Arginin, Valin, Tyrosin, Valin, Histidin, Prolin und Alanin
Wissenschaftliche Forschungsanwendungen
Saralasin wurde in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, umfassend untersucht. Einige seiner Anwendungen umfassen:
Chemie: this compound wird als Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Angiotensin-II-Rezeptor-Antagonisten verwendet.
Biologie: Es wird verwendet, um die Rolle von Angiotensin II in verschiedenen physiologischen Prozessen, einschließlich der Blutdruckregulation und des Flüssigkeitshaushalts, zu untersuchen.
Medizin: this compound wurde klinisch verwendet, um zwischen renovaskulärer und essentieller Hypertonie zu unterscheiden.
Industrie: Aufgrund seiner begrenzten Verwendung und Einstellung sind die industriellen Anwendungen von this compound minimal.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es kompetitiv an Angiotensin-II-Rezeptoren bindet, insbesondere den AT1-Rezeptor, wodurch die Wirkung von Angiotensin II blockiert wird. Dies führt zur Hemmung der Vasokonstriktion und der Aldosteronsekretion, was zu einem Blutdruckabfall führt . Die partielle agonistische Aktivität von this compound bedeutet, dass es den Rezeptor auch in geringerem Maße aktivieren kann, was seine Gesamtwirkung modulieren kann .
Wirkmechanismus
Target of Action
Saralasin is a competitive antagonist with partial agonistic activity for the angiotensin II receptor . Angiotensin II receptors are key components of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
The aminopeptide sequence for this compound differs from angiotensin II at three sites :
- At position 1, sarcosine replaces aspartic acid, thereby increasing the affinity for vascular smooth muscle AT II receptors and making this compound resistant to degradation by aminopeptidases .
- At position 5, isoleucine is replaced by valine .
- At position 8, phenylalanine is replaced by alanine, which leads to a smaller stimulatory effect .
These modifications allow this compound to bind to angiotensin II receptors and block their activation by angiotensin II, thereby inhibiting the physiological effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system . By blocking the angiotensin II receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and a reduction in fluid volume .
Pharmacokinetics
It is known that this compound is rapidly absorbed and has a high affinity for angiotensin ii receptors
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By blocking the angiotensin II receptor, this compound inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect the efficacy and stability of this compound . Additionally, physiological conditions such as renal function can also impact the effectiveness of this compound
Biochemische Analyse
Biochemical Properties
Saralasin interacts with angiotensin II receptors, specifically the AT1 receptor . It has a high affinity for these receptors due to the replacement of aspartic acid with sarcosine at position 1 in its aminopeptide sequence . This interaction is competitive, meaning this compound competes with angiotensin II for binding to the receptor .
Cellular Effects
This compound’s primary effect on cells is its ability to block the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure . By blocking this action, this compound can help to lower blood pressure . It also has partial agonistic activity, meaning it can mimic some of the effects of angiotensin II, but to a lesser degree .
Molecular Mechanism
This compound works by competitively binding to angiotensin II receptors, specifically the AT1 receptor . This prevents angiotensin II from binding to these receptors and exerting its effects, which include vasoconstriction and an increase in blood pressure . This compound’s partial agonistic activity means it can also activate these receptors, but it produces a smaller response than angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause a decrease in blood pressure only when the renin-angiotensin system (RAS) is pre-activated . This suggests that the effects of this compound may change over time depending on the state of the RAS .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . For example, in a study on rainbow trout, a single dose of this compound induced a significant hypertensive response during the initial phase, followed by a significant hypotension .
Metabolic Pathways
As an angiotensin II receptor antagonist, it is likely involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Transport and Distribution
Given its role as an angiotensin II receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as vascular smooth muscle cells .
Subcellular Localization
As an angiotensin II receptor antagonist, it is likely that it localizes to the cell membrane, where these receptors are typically found .
Vorbereitungsmethoden
Saralasin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound includes sarcosine, arginine, valine, tyrosine, valine, histidine, proline, and alanine
Analyse Chemischer Reaktionen
Saralasin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt, falls vorhanden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken, falls vorhanden, aufbrechen und das Peptid in seine reduzierte Form zurückführen.
Substitution: Aminosäurereste in this compound können durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol.
Vergleich Mit ähnlichen Verbindungen
Saralasin ist unter den Angiotensin-II-Rezeptor-Antagonisten aufgrund seiner partiellen agonistischen Aktivität und spezifischen Aminosäure-Substitutionen einzigartig. Ähnliche Verbindungen umfassen:
Losartan: Ein nicht-peptidischer Angiotensin-II-Rezeptor-Antagonist ohne partielle agonistische Aktivität.
Valsartan: Ein weiterer nicht-peptidischer Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGWGEPQIUAZME-NXSMLHPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39698-78-7 (acetate, hydrated) | |
| Record name | Saralasin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046549 | |
| Record name | Saralasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34273-10-4 | |
| Record name | Saralasin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saralasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saralasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


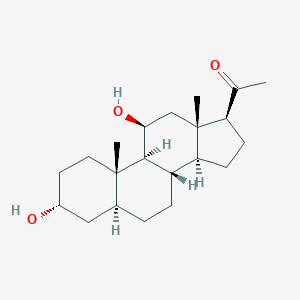

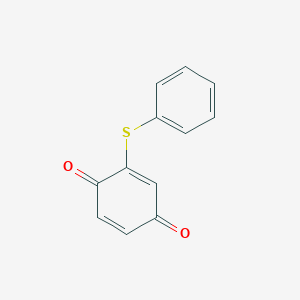
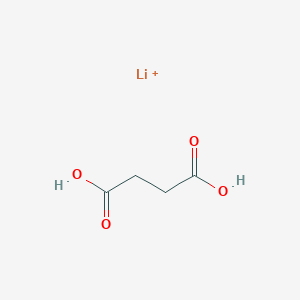

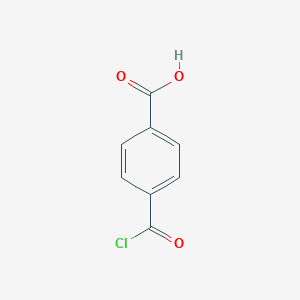

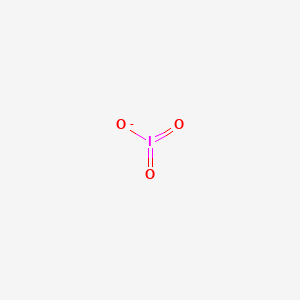
![N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B108272.png)
